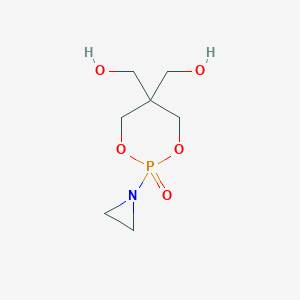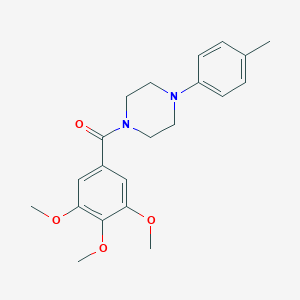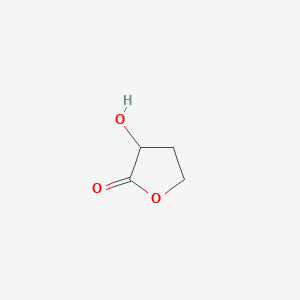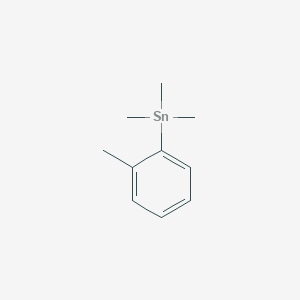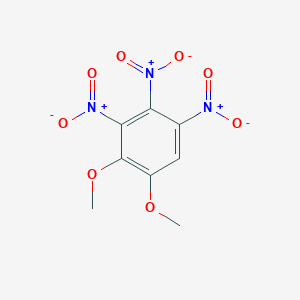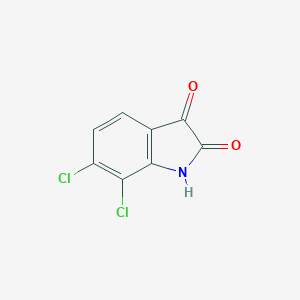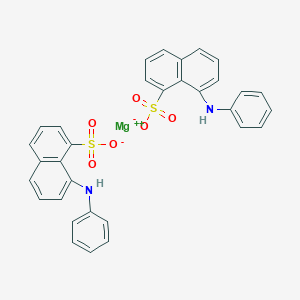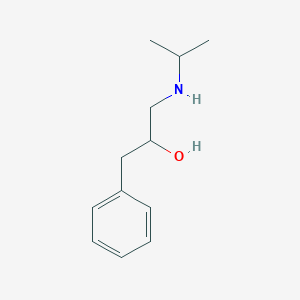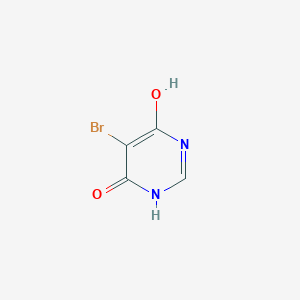![molecular formula C28H20 B103449 5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene CAS No. 18916-68-2](/img/structure/B103449.png)
5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene, also known as dibenzocycloheptene or DBCH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBCH is a polycyclic aromatic hydrocarbon that belongs to the class of dibenzocycloheptanes. In
Wirkmechanismus
The exact mechanism of action of DBCH is not fully understood. However, it is believed to act as an antagonist at the sigma-1 receptor, a protein that is involved in various cellular processes. DBCH has also been shown to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
DBCH has been found to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that regulate mood and behavior. DBCH has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DBCH for lab experiments is its high purity and stability. DBCH is also readily available and relatively inexpensive. However, one of the limitations of using DBCH is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions of research that can be pursued in the field of DBCH. One area of research is to further elucidate the mechanism of action of DBCH at the molecular level. Another area of research is to explore the potential use of DBCH in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the use of DBCH as a potential anti-tumor agent can also be explored further.
Conclusion:
In conclusion, DBCH is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of DBCH involves the reaction of benzil and diphenylacetylene in the presence of potassium hydroxide. DBCH has been extensively studied for its potential use in the treatment of various neurological disorders, as well as its anti-inflammatory and anti-tumor properties. While there are limitations to the use of DBCH in lab experiments, its advantages and potential future directions of research make it a promising compound for further study.
Synthesemethoden
The synthesis of DBCH involves the reaction of benzil and diphenylacetylene in the presence of potassium hydroxide. The reaction yields DBCH as a yellow crystalline solid with a melting point of 205-210°C. The purity of DBCH can be confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
DBCH has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess antipsychotic, antidepressant, and anxiolytic properties. DBCH has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, DBCH has been found to possess anti-inflammatory and anti-tumor properties.
Eigenschaften
CAS-Nummer |
18916-68-2 |
|---|---|
Produktname |
5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene |
Molekularformel |
C28H20 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-benzhydrylidenetricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene |
InChI |
InChI=1S/C28H20/c1-3-13-23(14-4-1)27(24-15-5-2-6-16-24)28-25-17-9-7-11-21(25)19-20-22-12-8-10-18-26(22)28/h1-20H |
InChI-Schlüssel |
TWTPZGNOVYDCKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)C5=CC=CC=C5 |
Synonyme |
5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



